1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
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Overview
Description
1,8,8-Trimethyl-3-azabicyclo[321]octane is a bicyclic amine with the molecular formula C10H19N It is a derivative of the azabicyclo[321]octane scaffold, which is a core structure found in many biologically active compounds, including tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane typically involves the construction of the azabicyclo[3.2.1]octane scaffold followed by the introduction of the trimethyl groups. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including:
Enantioselective Cycloaddition Reactions: These reactions involve the formation of the bicyclic structure with high diastereo- and enantioselectivity.
Desymmetrization of Tropinone Derivatives: This method involves the stereochemical control directly in the transformation that generates the azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to tropane alkaloids makes it a useful tool for studying the biological activity of these natural products.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets, such as neurotransmitter receptors and transporters. The compound may exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: The parent compound without the trimethyl groups.
Tropane: A well-known bicyclic amine found in many alkaloids.
Cocaine: A tropane alkaloid with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAJVQLWOMYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CNC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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